molecular formula C13H16N2O B8805318 (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one

(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one

Cat. No.: B8805318
M. Wt: 216.28 g/mol
InChI Key: DLCYXQODDJUHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one is a compound that belongs to the class of cinnamoyl derivatives. It is characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, including antinociceptive and anticonvulsive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with cinnamoyl chloride. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups on the piperazine ring or cinnamoyl moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cinnamoyl derivatives, while reduction can produce reduced piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with GABA receptors, leading to the modulation of neuronal excitability. This interaction is believed to contribute to its anticonvulsive and antinociceptive effects . Additionally, the compound may exert its effects through antioxidant mechanisms, reducing oxidative stress in biological systems .

Comparison with Similar Compounds

(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one can be compared with other cinnamoyl derivatives and piperazine-based compounds:

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-phenyl-1-piperazin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2

InChI Key

DLCYXQODDJUHQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Cinnamoyl-4-formylpiperazine (1.22 g) was dissolved in chloroform (8 mL), and the atmosphere was purged with nitrogen. Under stirring of the solution in an ice-water bath, a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added thereto. The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour. Further, under stirring of the mixture in an ice-water bath, the same liquid mixture as described above (concentrated hydrochloric acid—methanol mixture) (4 mL) was added thereto, and the resultant mixture was stirred in a water bath for 6 hours at 60° C. The solvents were removed under reduced pressure, and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate layer was removed, and pH of the water layer was adjusted to 8 to 9 with saturated sodium hydrogencarbonate solution, followed by extraction twice with chloroform. The chloroform layers were combined and dried over sodium sulfate anhydrate. The solvent was removed under reduced pressure, to thereby yield 1.14 g of the product of interest as a colorless oil. The product was employed in the next step in a crude form.
Name
1-Cinnamoyl-4-formylpiperazine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

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